molecular formula C7H5Br2NO2 B051390 4-Bromo-1-(bromomethyl)-2-nitrobenzene CAS No. 82420-34-6

4-Bromo-1-(bromomethyl)-2-nitrobenzene

Cat. No.: B051390
CAS No.: 82420-34-6
M. Wt: 294.93 g/mol
InChI Key: NHSJBMQFFQYDGQ-UHFFFAOYSA-N
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Description

4-Bromo-1-(bromomethyl)-2-nitrobenzene is an organic compound with the molecular formula C7H5Br2NO2 It is a brominated nitrobenzene derivative, characterized by the presence of both bromine and nitro functional groups on a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(bromomethyl)-2-nitrobenzene typically involves the bromination of 2-nitrotoluene. The process can be carried out in several steps:

    Nitration of Toluene: Toluene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 2-nitrotoluene.

    Bromination: The 2-nitrotoluene is then brominated using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) to introduce the bromine atoms at the desired positions on the benzene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(bromomethyl)-2-nitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.

    Oxidation: The compound can undergo oxidation reactions, particularly at the bromomethyl group, to form carboxylic acids or aldehydes.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) in ethanol.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted benzene derivatives with various functional groups replacing the bromine atoms.

    Reduction: 4-Bromo-1-(aminomethyl)-2-nitrobenzene or 4-Bromo-1-(bromomethyl)-2-aminobenzene.

    Oxidation: 4-Bromo-1-(carboxymethyl)-2-nitrobenzene or 4-Bromo-1-(formylmethyl)-2-nitrobenzene.

Scientific Research Applications

4-Bromo-1-(bromomethyl)-2-nitrobenzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: Employed in the preparation of functionalized polymers and advanced materials with specific properties.

    Medicinal Chemistry: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: Utilized in the study of biochemical pathways and mechanisms due to its reactivity and ability to form covalent bonds with biomolecules.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-(bromomethyl)-2-methylbenzene: Similar structure but with a methyl group instead of a nitro group.

    4-Bromo-1-(bromomethyl)-2-chlorobenzene: Contains a chlorine atom instead of a nitro group.

    4-Bromo-1-(bromomethyl)-2-fluorobenzene: Contains a fluorine atom instead of a nitro group.

Uniqueness

4-Bromo-1-(bromomethyl)-2-nitrobenzene is unique due to the presence of both bromine and nitro groups, which impart distinct reactivity and properties. The nitro group enhances the compound’s electrophilicity, making it more reactive towards nucleophiles compared to its analogs with different substituents.

Biological Activity

4-Bromo-1-(bromomethyl)-2-nitrobenzene is a halogenated nitrobenzene derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C₇H₅Br₂N O₂
  • Molecular Weight : 294.93 g/mol
  • CAS Number : 35287-42-4

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, leading to significant pharmacological effects. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular targets, including proteins and nucleic acids. This interaction may result in alterations in cellular signaling pathways and gene expression.

Biological Activities

  • Antimicrobial Activity
    • Studies have indicated that derivatives of halogenated nitrobenzenes exhibit antimicrobial properties against various pathogens, including bacteria and fungi. The presence of bromine atoms enhances the lipophilicity and reactivity of the compound, which may contribute to its antimicrobial efficacy.
  • Cytotoxic Effects
    • Research has demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. The compound's ability to induce apoptosis in these cells suggests potential applications in cancer therapy.
  • Trypanocidal Activity
    • Similar compounds have shown promising activity against Trypanosoma cruzi, the causative agent of Chagas disease. This highlights the potential for this compound as a lead compound for developing new treatments for parasitic infections.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against various bacterial strains
CytotoxicityInduces apoptosis in cancer cell lines
TrypanocidalActive against Trypanosoma cruzi

Case Study: Cytotoxicity Assessment

In a study assessing the cytotoxic effects of this compound on human cancer cell lines, it was found that the compound significantly reduced cell viability at concentrations above 10 µM. The mechanism involved the activation of caspase-dependent pathways leading to apoptosis, indicating its potential as an anticancer agent.

Case Study: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of halogenated nitrobenzenes, including this compound. The compound exhibited notable activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 50 µg/mL depending on the strain tested.

Properties

IUPAC Name

4-bromo-1-(bromomethyl)-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2NO2/c8-4-5-1-2-6(9)3-7(5)10(11)12/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHSJBMQFFQYDGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)[N+](=O)[O-])CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50509230
Record name 4-Bromo-1-(bromomethyl)-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50509230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82420-34-6
Record name 4-Bromo-1-(bromomethyl)-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50509230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2-nitrobenzyl bromide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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